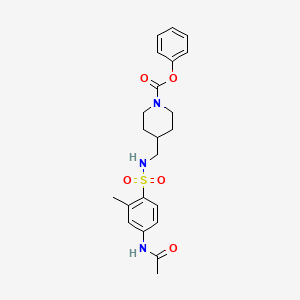
Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound. It contains several functional groups including an acetamido group, a sulfonamido group, a piperidine ring, and a carboxylate ester .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (the piperidine ring). The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the acetamido group could undergo hydrolysis to form an amine and a carboxylic acid. The sulfonamido group could potentially be modified through reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar (such as the acetamido and sulfonamido groups) and nonpolar (such as the phenyl rings) parts of the molecule .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Evaluation of Ligands for D2-like Receptors A study explored the contributions of pharmacophoric groups, exemplified in antipsychotic agents, to the potency and selectivity of synthesized agents at D(2)-like receptors. This research is relevant for understanding how arylalkyl substituents, which are structurally related to the compound , can improve binding affinity and selectivity at these receptors (Sikazwe et al., 2009).
Stereochemistry and Pharmacological Profile Improvement Research on the stereochemistry of phenylpiracetam and its derivatives highlights the relationship between stereoisomers' configuration and their biological properties. This study shows how structural modifications can lead to pharmacological advantages, suggesting potential avenues for enhancing the efficacy of compounds like Phenyl 4-((4-acetamido-2-methylphenylsulfonamido)methyl)piperidine-1-carboxylate (Veinberg et al., 2015).
Environmental and Toxicological Insights
Degradation of Acetaminophen by Advanced Oxidation Process A comprehensive review on the degradation pathways, by-products, and biotoxicity of acetaminophen highlights the environmental impact and advanced oxidation processes (AOPs) for removal from aqueous mediums. This research can inform environmental protection strategies for compounds with similar degradation profiles (Qutob et al., 2022).
Drug Delivery Applications
pH- and Sugar-Sensitive Layer-by-Layer Films and Microcapsules Innovative drug delivery systems utilize pH- and sugar-sensitive layer-by-layer films and microcapsules, offering a potential application for targeted delivery of therapeutics, including compounds with functional groups similar to this compound (Sato et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl 4-[[(4-acetamido-2-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-14-19(24-17(2)26)8-9-21(16)31(28,29)23-15-18-10-12-25(13-11-18)22(27)30-20-6-4-3-5-7-20/h3-9,14,18,23H,10-13,15H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNMMCSMGJWFFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



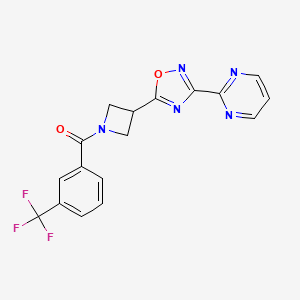
![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2379050.png)
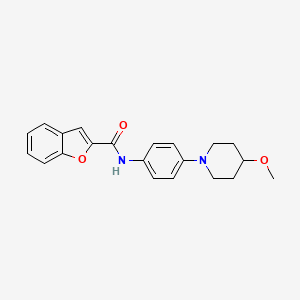
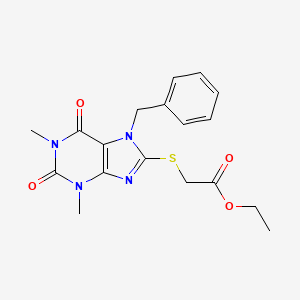

![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2379056.png)
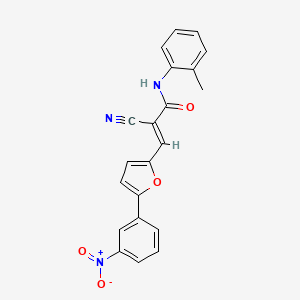
![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)
![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2379063.png)
![(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2379064.png)
![1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2379066.png)